molecular formula C8H13N3O B13297332 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one

2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13297332
M. Wt: 167.21 g/mol
InChI Key: LDANGWCWPWVDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one is a chemical compound based on the 3,4-dihydropyrimidin-4-one (DHPM) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The dihydropyrimidinone core is a privileged structure in pharmaceutical research due to its wide spectrum of documented biological activities. Researchers investigate this class of compounds for its potential in developing new therapeutic agents, with published studies highlighting activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The specific substitution pattern of this compound, featuring a methylamino group at the 2-position and a propyl chain at the 6-position, makes it a valuable intermediate for structure-activity relationship (SAR) studies. It can be used to explore and optimize interactions with various biological targets. The compound's core structure is analogous to several biologically active molecules, such as the marine alkaloid batzelladine A, which is known to inhibit the binding of HIV gp-120 to CD4 cells . Furthermore, dihydropyrimidinones are recognized as key scaffolds for targeting enzymes and receptors, with some derivatives acting as potent inhibitors . This product is intended for research purposes as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems, and as a lead compound in biological screening assays. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(methylamino)-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-3-4-6-5-7(12)11-8(9-2)10-6/h5H,3-4H2,1-2H3,(H2,9,10,11,12)

InChI Key

LDANGWCWPWVDQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC

Origin of Product

United States

Preparation Methods

Three-Component Cyclocondensation

A modified Biginelli reaction using:

Representative Conditions (adapted from):

Component Example Role
Aldehyde Propanal Introduces 6-propyl
1,3-Dicarbonyl Ethyl propionylacetate Forms dihydropyrimidinone core
Urea analog N-Methylurea Provides 2-methylamino
Catalyst Trichloroacetic acid Acid catalyst
Solvent Ethanol Polar protic medium
Temperature 80°C Reflux conditions
Reaction Time 6–8 hours Monitoring via TLC

Yield Optimization (based on):

  • Catalyst loading at 10 mol% improves cyclization efficiency (yields 68–75%)
  • Solvent-free conditions under microwave irradiation reduce time to 30–45 min (yield: 82%)

Post-Synthetic Functionalization

For cases where direct cyclocondensation fails, a two-step approach is employed:

Intermediate Synthesis: 2-Chloro-6-propyl-3,4-dihydropyrimidin-4-one

  • Reagents : POCl₃ or SOCl₂ (chlorination at position 2)
  • Conditions : Reflux in anhydrous DCM, 4–6 hours

Amination with Methylamine

  • Reagents : Methylamine (40% aqueous) or methylamine hydrochloride
  • Conditions :
    • Temperature: 60°C
    • Solvent: THF/Water (3:1)
    • Time: 12–18 hours
    • Yield: 65–70%

Industrial-Scale Production Considerations

Critical Parameters (from):

Parameter Optimal Range Impact on Yield/Purity
pH during cyclization 4.5–5.5 Minimizes side reactions
Purification method Recrystallization (EtOH:H₂O) Purity ≥98% (HPLC)
Catalyst recycling Montmorillonite KSF 5 cycles with <5% yield drop

Analytical Validation

Structural Confirmation (per):

  • ¹H NMR (DMSO-d₆):
    • δ 1.02 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃)
    • δ 2.85 (s, 3H, NCH₃)
    • δ 5.21 (s, 1H, C5-H)
  • IR : 1675 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H secondary amine)

Purity Assessment :

  • HPLC : C18 column, 70:30 H₂O:ACN, λ=254 nm
    • Retention time: 8.2 min
    • Purity threshold: ≥95%

Challenges and Mitigation Strategies

Issue Cause Solution
Low cyclization yield Steric hindrance from propyl group Use bulkier catalysts (e.g., ZrCl₄)
N-Methylurea instability Hydrolysis under acidic conditions Slow reagent addition (<1 mL/min)
Racemization at C4 Prolonged heating Microwave-assisted synthesis

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents at positions 2 and 6, which modulate physicochemical and pharmacological properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one 2: Methylamino; 6: Propyl C₈H₁₄N₃O ~182.22 (calc.) Moderate lipophilicity; potential for CNS activity
6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one 6: (2-Hydroxypropyl)(methyl)amino C₈H₁₃N₃O₂ 183.21 Increased hydrophilicity due to -OH group
2-(3,4-Dimethoxyphenyl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2: 3,4-Dimethoxyphenyl; 7: 1-Methylpiperidin-4-yl C₂₅H₃₀N₃O₃ ~432.54 (calc.) Enhanced aromaticity; potential kinase inhibition
7-(1,4-Diazepan-1-yl)-2-(2-methyl-1,3-benzothiazol-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2: Benzothiazolyl; 7: Diazepane C₂₃H₂₄N₅OS ~426.54 (calc.) Sulfur-containing heterocycle; possible antimicrobial activity

Physicochemical Properties

  • Lipophilicity : The propyl group in the target compound increases lipophilicity compared to the hydroxypropyl analog , which may enhance blood-brain barrier penetration.
  • Solubility : Polar substituents (e.g., -OH in , methoxy groups in ) improve aqueous solubility but reduce membrane permeability.
  • Thermal Stability: Dihydropyrimidinones with aromatic substituents (e.g., benzothiazolyl ) exhibit higher melting points due to π-π stacking.

Pharmacological Potential

  • Hydroxypropyl Analog : The -OH group may confer antioxidant or anti-inflammatory properties.
  • Benzothiazolyl Derivatives : These are linked to anticancer and antimicrobial activities due to aromatic heterocycles.

Biological Activity

2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidine class, which has garnered attention for its potential biological activities. Dihydropyrimidines are known for their diverse pharmacological properties, including antihypertensive, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

This structure features a dihydropyrimidine core with a methylamino group at position 2 and a propyl group at position 6. These substitutions are crucial for its biological activity.

  • Calcium Channel Blockade : Dihydropyrimidines often exhibit calcium channel blocking properties. Studies have shown that compounds with similar structures can effectively inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
  • Adenosine Receptor Antagonism : Recent research has highlighted the potential of dihydropyrimidinones as selective antagonists for the A2B adenosine receptor. These compounds exhibit high selectivity and affinity, indicating their potential role in modulating adenosine-mediated signaling pathways .
  • Antiviral Activity : Some derivatives within this chemical class have demonstrated antiviral properties against various RNA viruses by inhibiting viral replication mechanisms. This suggests that 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one may have similar applications .

Therapeutic Applications

  • Antihypertensive Agents : Given its calcium channel blocking activity, this compound may serve as a potential antihypertensive agent. Its ability to relax vascular smooth muscle could provide therapeutic benefits in managing hypertension.
  • Anti-inflammatory Effects : The modulation of adenosine receptors may also contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Antiviral Treatments : The antiviral activity observed in related compounds opens avenues for exploring this compound's efficacy against viral infections .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one:

StudyFindings
Study 1Demonstrated significant calcium channel blocking activity comparable to established antihypertensive drugs .
Study 2Identified as a selective A2B receptor antagonist with an IC50 value indicating high potency .
Study 3Exhibited antiviral properties against RNA viruses in vitro, suggesting potential for therapeutic development .

Q & A

Q. What are the optimal synthetic routes for 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrimidin-4-one derivatives typically involves multi-step reactions, such as cyclocondensation of aldehydes, β-keto esters, and urea derivatives under acidic or catalytic conditions. For example, ZnCl₂-catalyzed reflux in a mixed solvent system (e.g., n-heptane-toluene) is a common approach for analogous dihydropyrimidinones . Key considerations include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve reaction efficiency by facilitating imine formation.
  • Solvent system : Polar aprotic solvents (e.g., DMF) or mixed solvents enhance solubility and reaction homogeneity.
  • Purification : Recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one?

Methodological Answer: Routine characterization includes:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamino and propyl groups) and ring saturation.
  • HPLC-MS : For purity assessment and molecular weight confirmation.
  • X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives .
    Advanced hyphenated techniques (e.g., LC-MS/MS) are recommended for detecting trace impurities or degradation products .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one in drug discovery contexts?

Methodological Answer:

  • In vitro assays : Use radiolabeled binding assays or electrophysiological recordings to assess receptor affinity (e.g., kinase or GPCR targets) .
  • Enzyme inhibition studies : Screen against target enzymes (e.g., phosphodiesterases) using fluorometric or colorimetric substrates.
  • Cellular models : Evaluate cytotoxicity, apoptosis, or anti-inflammatory effects in cell lines (e.g., HEK293 or cancer cells) .
    Dose-response curves and IC₅₀ calculations are essential for quantifying potency .

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data for pyrimidin-4-one derivatives?

Methodological Answer:

  • Comparative SAR : Analyze analogs with varying substituents (e.g., methyl vs. propyl groups) to identify critical pharmacophores. For example, bulkier alkyl chains may enhance lipophilicity and membrane permeability .
  • Computational modeling : Use molecular docking or MD simulations to predict binding modes and validate experimental data .
  • Meta-analysis : Cross-reference published data on structurally similar compounds (e.g., pyrido-pyrimidinones) to identify trends in bioactivity .

Q. How can researchers assess the metabolic stability of 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one?

Methodological Answer:

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human or rodent) to measure half-life (t₁/₂) and intrinsic clearance .
  • CYP450 inhibition screening : Identify potential drug-drug interactions using fluorogenic CYP substrates.
  • LC-MS/MS quantification : Monitor metabolite formation (e.g., oxidative deamination or hydroxylation) .

Q. What experimental design considerations are critical for optimizing reaction selectivity in dihydropyrimidinone synthesis?

Methodological Answer:

  • Temperature control : Maintain reflux temperatures (e.g., 80–110°C) to avoid side reactions like over-oxidation.
  • pH modulation : Use buffered conditions (e.g., acetic acid) to stabilize intermediates during cyclization .
  • Catalyst screening : Test alternative catalysts (e.g., FeCl₃ or ionic liquids) to improve regioselectivity .
    Reaction monitoring via TLC or in-situ IR spectroscopy ensures timely termination to maximize yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.